molecular formula C6H10O6 B14683771 Bis(2-hydroxyethyl) ethanedioate CAS No. 25781-56-0

Bis(2-hydroxyethyl) ethanedioate

Cat. No.: B14683771
CAS No.: 25781-56-0
M. Wt: 178.14 g/mol
InChI Key: DGQWBBVMFRJVQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-hydroxyethyl) ethanedioate can be synthesized through the esterification of oxalic acid with ethylene glycol. The reaction typically involves heating oxalic acid and ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction conditions include:

    Temperature: 100-150°C

    Catalyst: Sulfuric acid

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization can further purify the product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) ethanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to oxalic acid and ethylene glycol.

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Esterification: It can react with alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

    Esterification: Alcohols and acid catalysts

Major Products Formed

    Hydrolysis: Oxalic acid and ethylene glycol

    Oxidation: Carbon dioxide and water

    Esterification: Various esters depending on the alcohol used

Scientific Research Applications

Bis(2-hydroxyethyl) ethanedioate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.

    Materials Science: It is utilized in the development of biodegradable materials and coatings.

    Biochemistry: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl) ethanedioate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, it interacts with water molecules and catalysts to break down into oxalic acid and ethylene glycol. In oxidation reactions, it undergoes electron transfer processes to form carbon dioxide and water.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: An ester of terephthalic acid and ethylene glycol, used in the production of polyesters.

    Bis(2-hydroxyethyl) adipate: An ester of adipic acid and ethylene glycol, used in the synthesis of polyurethanes.

    Bis(2-hydroxyethyl) succinate: An ester of succinic acid and ethylene glycol, used in biodegradable polymers.

Uniqueness

Bis(2-hydroxyethyl) ethanedioate is unique due to its specific ester linkage derived from oxalic acid, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and oxidation reactions makes it versatile for various applications in polymer chemistry and biochemistry.

Properties

CAS No.

25781-56-0

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

bis(2-hydroxyethyl) oxalate

InChI

InChI=1S/C6H10O6/c7-1-3-11-5(9)6(10)12-4-2-8/h7-8H,1-4H2

InChI Key

DGQWBBVMFRJVQF-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)C(=O)OCCO)O

Origin of Product

United States

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